ethanesulfonyl bromide
CAS No.: 18425-66-6
Cat. No.: VC11972981
Molecular Formula: C2H5BrO2S
Molecular Weight: 173
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18425-66-6 |
|---|---|
| Molecular Formula | C2H5BrO2S |
| Molecular Weight | 173 |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS No. | 18425-66-6 | |
| Molecular Formula | C₂H₅BrO₂S | |
| Molecular Weight | 173.03 g/mol | |
| Purity | ≥95% | |
| Physical State | Liquid (at room temperature) |
The sulfonyl bromide group confers high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the -SO₂ moiety.
Physicochemical Properties
Ethanesulfonyl bromide’s properties are critical for its handling and application in synthetic workflows:
The compound’s solubility in polar aprotic solvents facilitates its use in reactions requiring anhydrous conditions. Its instability in aqueous environments necessitates inert storage (e.g., under argon or nitrogen).
Synthetic Routes
Direct Bromination of Ethanesulfonic Acid
Ethanesulfonyl bromide is typically synthesized via the bromination of ethanesulfonic acid derivatives. A common method involves treating ethanesulfonyl chloride with hydrogen bromide (HBr) under controlled conditions:
This reaction proceeds via nucleophilic displacement, where bromide ions attack the electrophilic sulfur center.
Radical Bromination Approaches
Recent advancements in radical chemistry, such as those reported for sulfonyl chlorides , suggest potential adaptations for bromide synthesis. For example, triethylamine-mediated bromination using N-bromosuccinimide (NBS) could offer a milder alternative :
Such methods remain exploratory but highlight avenues for optimizing yield and selectivity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
Ethanesulfonyl bromide acts as an electrophile in Sₙ2 reactions, where nucleophiles (e.g., amines, alcohols) displace bromide to form sulfonamides or sulfonate esters:
The reaction’s efficiency is enhanced in polar solvents like dichloromethane, which stabilize transition states.
Radical Coupling Reactions
Emerging methodologies, such as aryl-radical transfer (ART), leverage sulfonyl bromides as radical precursors. For instance, tris(trimethylsilyl)silane (TTMSS) can mediate cross-coupling reactions to form C–S bonds :
This approach expands the compound’s utility in constructing complex sulfonylated architectures.
Applications in Organic Synthesis
Sulfonate Ester Production
Ethanesulfonyl bromide is widely employed to synthesize sulfonate esters, which serve as precursors in polymer chemistry and surfactants. For example, reaction with polyethylene glycol (PEG) yields PEG-sulfonates, critical for nonionic surfactant formulations.
Pharmaceutical Intermediates
The compound’s role in synthesizing kinase inhibitors and anticoagulants is under investigation. Analogous sulfonyl chlorides, such as ethanesulfonyl chloride, are utilized in tirofiban impurity synthesis , suggesting parallel applications for the bromide variant.
Fluorinated Surfactant Synthesis
Ethanesulfonyl bromide serves as an intermediate in producing pentafluoroethanesulfonyl fluoride (CF₃CF₂SO₂F), a fluorinated surfactant with applications in firefighting foams and coatings.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 3.20 (q, 2H, CH₂SO₂Br).
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Mass Spectrometry: ESI-MS m/z 172.93 [M–H]⁻.
Future Directions and Research Gaps
Despite its utility, ethanesulfonyl bromide’s applications are constrained by limited toxicological data and scalable synthesis routes. Priority research areas include:
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